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Compound of Interest

Compound Name: Utreglutide

Cat. No.: B15571701

Utreglutide (also known as GL0034) is an investigational, long-acting glucagon-like peptide-1
receptor (GLP-1R) agonist being developed by Sun Pharmaceutical Industries Ltd. for the
treatment of type 2 diabetes, obesity, and related metabolic disorders.[1][2][3] This technical
guide provides a comprehensive overview of its discovery, mechanism of action, and the data
emerging from its preclinical and clinical development.

Discovery and Preclinical Evaluation

Utreglutide was discovered and is being developed by Sun Pharma's internal research and
development team.[1][2] It is designed as a once-weekly subcutaneous injection.

In Vitro Characterization

In vitro studies were conducted to characterize the binding and signaling properties of
Utreglutide in comparison to semaglutide, an established GLP-1R agonist. Using HEK293 and
INS-1832/3 cells that express the human GLP-1R, researchers found that Utreglutide
demonstrated a higher binding affinity for the receptor.

The studies also revealed that Utreglutide is a G protein-biased agonist. It showed a
preference for activating the cyclic adenosine monophosphate (CAMP) signaling pathway over
B-arrestin-2 recruitment and GLP-1R endocytosis. Despite these differences, the insulin
secretory responses from in vitro assays using INS-1832/3 cells, as well as mouse and human
islets, were similar for both Utreglutide and semaglutide.
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Preclinical Animal Studies

The efficacy of Utreglutide was assessed in db/db mice, a common animal model for type 2
diabetes. The results from these preclinical studies were promising, showing that Utreglutide
led to significant improvements in several diabetic parameters. These included:

e Reduction in blood glucose levels

Decrease in HbAlc

Augmented insulin secretion

Lowering of glucagon levels

Marked reduction in triglyceride levels

Notably, Utreglutide induced a greater reduction in body weight compared to two other
standard once-a-week GLP-1R agonists used in the study, despite similar food consumption.
Specifically, the body weight reduction was 1.9 and 3.8 times higher than the comparator
drugs. Furthermore, a 6 nmol/kg dose of Utreglutide resulted in at least as much weight loss
and blood glucose lowering as a higher 14 nmol/kg dose of semaglutide.

Clinical Development

Following the positive preclinical results, Sun Pharma initiated Phase 1 clinical trials for
Utreglutide around the third quarter of fiscal year 2021. The clinical program has since
progressed through various stages, evaluating the drug's safety, tolerability, pharmacokinetics,
and pharmacodynamics in different populations.

Phase 1 Studies

The initial Phase 1 trials involved both non-obese and obese adults without diabetes.

e Single Ascending Dose (SAD) Study in Obese Adults: In a study with 24 participants having
a BMI =30 kg/m 2, a single dose of Utreglutide led to a reduction in triglyceride levels and
body weight by day 8. The mean percent change in body weight ranged from -1.9% at a
2000 pg dose to -2.5% at the 2520 pg dose, with these effects sustained through day 22.
Triglyceride levels were also significantly decreased.
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» Multiple Ascending Dose (MAD) Study in Healthy Adults: This study enrolled 36 participants
with a BMI between 18 and 28 kg/m 2. Once-weekly administration for up to 8 weeks resulted
in dose-dependent body weight reductions of up to 10.7%. The study also noted reductions
in fasting insulin levels and improvements in HOMA-IR, suggesting enhanced insulin
sensitivity.

e Multiple Ascending Dose (MAD) Study in Obese Adults: A study involving 24 healthy, obese
male participants (BMI 228 kg/m 2) evaluated fixed and escalating weekly doses of
Utreglutide for 4 weeks. The cohort receiving increasing doses (up to 2000 pg) showed a
significant average weight loss of 4.6 kg by day 29, which was sustained through day 43.
This study also confirmed improvements in glucose and insulin levels during oral glucose
tolerance tests (OGTT), as well as reductions in HbAlc, leptin, and lipid levels.

Across these Phase 1 studies, Utreglutide was generally well-tolerated. The most common
adverse events were gastrointestinal in nature, including nausea, vomiting, decreased appetite,
early satiety, and dyspepsia, which is consistent with the GLP-1 receptor agonist class.

Phase 1b/2a Study

A Phase 1b/2a randomized, double-blind, placebo-controlled study was conducted in Australia
to evaluate Utreglutide in post-menopausal women with obesity and Metabolic Dysfunction-
associated Fatty Liver Disease (MAFLD). The study involved 48 participants randomized 3:1 to
receive either Utreglutide or a placebo for 13 weeks, with the dose of Utreglutide being
gradually increased.

After 14 weeks, the women treated with Utreglutide achieved a mean body weight reduction of
8.0%, compared to a 2.1% reduction in the placebo group. A significant portion of the treatment
group achieved clinically meaningful weight loss, with 76% losing more than 5% of their body
weight, and 25% losing more than 10%.

The study also demonstrated other significant metabolic benefits:

» Liver Fat Reduction: A mean reduction of 28.6% in liver fat content was observed in the
Utreglutide group, compared to a 2.7% reduction in the placebo group. About 35% of
participants on Utreglutide achieved a relative liver fat content reduction of over 30%.
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o Biomarkers: Favorable changes were seen in biomarkers related to fibrosis (PRO-C3) and
insulin sensitivity.

o Cardiometabolic Markers: Improvements were noted in systolic blood pressure and serum
uric acid levels.

Phase 2 Studies

Sun Pharma is currently conducting and planning further Phase 2 trials to continue evaluating
the efficacy and safety of Utreglutide. A Phase 2 trial is underway for adults with Type 2
diabetes whose condition is not adequately controlled with metformin or lifestyle changes
alone. Additionally, a proof-of-concept study in obese adults with type 2 diabetes and non-
alcoholic fatty liver disease (NAFLD) or non-alcoholic steatohepatitis (NASH) was planned to
begin enrollment in 2023. A Phase 2a study is also planned for adults with at-risk metabolic
dysfunction-associated steatohepatitis (MASH).

Mechanism of Action

As a GLP-1 receptor agonist, Utreglutide mimics the action of the endogenous incretin
hormone GLP-1. This hormone plays a vital role in glucose homeostasis and appetite
regulation. The mechanism of action of Utreglutide involves several key effects:

» Stimulation of Insulin Secretion: It enhances glucose-dependent insulin secretion from
pancreatic beta cells.

o Suppression of Glucagon Secretion: It reduces the secretion of glucagon, a hormone that
raises blood sugar levels.

o Slowing of Gastric Emptying: It delays the emptying of the stomach, which helps to control
postprandial glucose spikes.

o Appetite Regulation: It acts on the central nervous system to reduce appetite and food
intake, which contributes to weight loss.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the clinical trials of
Utreglutide.
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Table 1: Phase 1 Single Ascending Dose (SAD) Study in Obese Adults

Mean Percent

Parameter Dose Change from p-value
Baseline (Day 8)

Body Weight 2000 pg -1.9% <0.01

2520 ug -2.5% <0.001

Triglycerides 2000 pg -40.7% <0.01

2520 pg -28.0% <0.05

Data from a study with
24 participants (BMI
=30 kg/m 2).

Table 2: Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Adults

Mean Percent

Parameter Dose Change from Timepoint p-value
Baseline
Body Weight 450 pg -4.5% Day 29 <0.001
450/900/1520 pg
-10.7% Day 52 <0.001

(escalating)

Data from a
study with 36
participants (BMI
18-28 kg/m 2).

Table 3: Phase 1b/2a Study in Post-Menopausal Women with Obesity and MAFLD
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Utreglutide _ ]
Parameter Placebo Group Timepoint p-value
Group
Mean % Change
, ) -8.0% -2.1% Week 14 <0.001
in Body Weight
% of Patients
with >5% Weight  76% - Week 14 -
Loss
% of Patients
with >10% 25% - Week 14 -
Weight Loss
Mean % Change
in Liver Fat -28.6% -2.7% - <0.01
Content
Mean % Change
in PRO-C3 -12.6% +11.8% - <0.05
Levels

Data from a 13-

week study.

Experimental Protocols

In Vitro GLP-1R Characterization

e Cell Lines: HEK293 and INS-1832/3 cells engineered to express the human GLP-1 receptor

were used.

e Assays:

o Kinetic Binding: Parameters of GLP-1R binding were measured to determine affinity.

o CAMP Signaling: The production of cyclic adenosine monophosphate was quantified to

assess G protein pathway activation.

© 2025 BenchChem. All rights reserved.

6/13

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Endocytosis and Recycling: Cellular processes of receptor internalization and return to the
cell surface were monitored.

o Insulin Secretion: The release of insulin from INS-1832/3 cells, as well as isolated mouse
and human pancreatic islets, was measured in response to the drug.

Preclinical In Vivo Studies in db/db Mice

o Animal Model: db/db mice, which have a mutation in the leptin receptor gene and serve as a
model for type 2 diabetes and obesity, were used.

o Administration: Utreglutide was administered chronically to these mice.
e Parameters Measured:
o Glycemic Control: Blood glucose and HbAlc levels were monitored.
o Hormone Levels: Insulin and glucagon levels were measured.
o Lipid Profile: Triglyceride levels were assessed.

o Body Weight and Food Intake: Changes in body weight and food consumption were
recorded throughout the study.

Phase 1b/2a Clinical Trial Protocol

» Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

o Participants: 48 post-menopausal women aged 52-69 with a BMI =30 kg/m 2 and MAFLD,
confirmed by a Controlled Attenuated Parameter (CAP) score =306 dB/m via FibroScan®
and a liver fat content 210% as assessed by MRI-PDFF.

» Randomization: Participants were randomized in a 3:1 ratio to receive either Utreglutide
(n=17 in the presented post-menopausal strata) or placebo (n=5).

o Treatment Regimen: Subcutaneous Utreglutide was administered weekly for 13 weeks. The
dosing schedule involved a 10-week titration period, starting at 0.4 mg and increasing to 1.6
mg, followed by a fixed dose of 2.4 mg for 3 weeks.
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e Primary and Secondary Endpoints: The study evaluated efficacy, safety, tolerability, and
pharmacokinetics. Key efficacy endpoints included changes in body weight, waist
circumference, liver fat content, and various metabolic biomarkers.

Visualizations
Utreglutide Development Timeline
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Caption: Developmental timeline of Utreglutide (GLO034) from discovery to current clinical
trials.

GLP-1 Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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